6-Bromopyridine-2-boronic acid pinacol ester

Suzuki-Miyaura Cross-Coupling Heteroaryl Boronic Esters Reaction Yield Comparison

2-Pyridylboronic esters are notorious for protodeboronation and homocoupling side reactions that depress Suzuki coupling yields. 6-Bromopyridine-2-boronic acid pinacol ester (CAS 651358-83-7) addresses this as a crystalline, bench-stable pinacol ester with orthogonal Br/Bpin functionality for iterative coupling strategies. • Enables sequential Suzuki couplings at the 2- and 6-positions to construct disubstituted pyridine cores-privileged scaffolds in kinase inhibitors, antivirals, and GPCR modulators. • Validated 82%-yield coupling with 5-iodo-2′-deoxyuridine confirms reliable performance on nucleoside substrates. • Consistent quality and ambient handling simplify kilo-scale process development and reduce batch-failure risk.

Molecular Formula C11H15BBrNO2
Molecular Weight 283.96 g/mol
CAS No. 651358-83-7
Cat. No. B1280872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyridine-2-boronic acid pinacol ester
CAS651358-83-7
Molecular FormulaC11H15BBrNO2
Molecular Weight283.96 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)Br
InChIInChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14-8/h5-7H,1-4H3
InChIKeyOAVRLCKBKDMGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyridine-2-boronic Acid Pinacol Ester: Strategic Heteroaryl Boronate


6-Bromopyridine-2-boronic acid pinacol ester is a heteroaryl boronic ester building block featuring a 2-bromo substituent on the pyridine ring. This compound is primarily utilized in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to construct biaryl and heteroaryl architectures [1]. The presence of both the electrophilic bromine site and the nucleophilic boronic ester moiety enables iterative or orthogonal coupling strategies in complex molecule synthesis. Its pyridine core is a privileged scaffold in medicinal chemistry, with applications spanning anticancer agents, kinase inhibitors, and functional materials [1].

Reaction Suzuki–Miyaura cross-coupling for biaryl/heteroaryl construction
Reactivity Orthogonal 2-bromo and 6-boronate sites enable sequential couplings
Scaffold Pyridine core is a privileged motif in medicinal chemistry

6-Bromopyridine-2-boronic Acid Pinacol Ester: The 2-Pyridyl Substitution Challenge


In contrast to more robust 3- and 4-pyridylboronic esters, 2-pyridylboronic acid derivatives are notoriously problematic in Suzuki–Miyaura cross-couplings due to competing protodeboronation and homocoupling pathways that severely depress yields [1]. Literature reports indicate that unsubstituted 2-pyridyl pinacol boronate esters fail to couple effectively under standard conditions, and free boronic acids often suffer from instability and rapid decomposition [2], [3]. Consequently, users cannot simply interchange any generic pyridine boronic ester and expect comparable outcomes. The specific regiochemistry and halogenation pattern of this compound directly govern its utility in practical synthetic applications.

Target 2-Pyridyl pinacol boronate
Substitute 3- or 4-Pyridyl boronic esters
2‑Pyridyl regioisomer may undergo competing protodeboronation, shifting yields away from standard results.
Target Pinacol ester
Substitute Free boronic acid
Free acid is prone to rapid decomposition; pinacol ester offers more reliable handling and storage.

Quantitative Evidence: 6-Bromopyridine-2-boronic Acid Pinacol Ester vs Analogs


Suzuki Coupling Yield Advantage Over Regioisomer

In a direct comparative analysis of Suzuki coupling efficiency, 6-Bromopyridine-2-boronic acid pinacol ester (the target compound) achieved yields in the range of 82–89%. In contrast, the structurally related 4-Bromopyridine-3-boronic acid pinacol ester, a regioisomeric alternative, produced lower yields of 75–81% under analogous reaction conditions . This quantifiable difference demonstrates that the specific positioning of the bromine and boronic ester functionalities on the pyridine ring significantly impacts the outcome of the key bond-forming step.

Coupling Yield
Data to verify
82–89%
vs 4-Bromopyridine-3-boronate: 75–81%
+4 to +8% absolute
Regioisomer yield advantage supports selection for Suzuki coupling.
Direct comparison; source data not cited – review conditions.
Suzuki-Miyaura Cross-Coupling Heteroaryl Boronic Esters Reaction Yield Comparison

High-Yield Suzuki Coupling for Anticancer Nucleoside Analogs

In a specific, high-value application, the target compound was employed in a palladium-catalyzed Suzuki–Miyaura coupling with 5-iodo-2′-deoxyuridine to produce a novel class of nucleoside analogs for anticancer research. The reaction proceeded with an isolated yield of 82% under defined conditions (THF/H2O solvent mixture, K2CO3 base, 80 °C) . This yield is significant given the known difficulties in coupling 2-pyridylboron reagents with complex, functionalized nucleoside partners, and it provides a directly verifiable benchmark for users pursuing similar synthetic targets.

Nucleoside Coupling
Data to verify
82%
Reported yield with 5-iodo-2′-deoxyuridine supports nucleoside analog synthesis.
THF/H₂O, K₂CO₃, 80 °C; scope may require validation.
Anticancer Agents Nucleoside Analogs Synthetic Methodology

Orthogonal Reactivity for Iterative Cross-Coupling

This compound possesses a unique reactivity profile as a 2-bromo-6-boronate pyridine, enabling sequential, chemoselective Suzuki–Miyaura couplings. This is a significant advantage over simpler mono-functional analogs like 2-pyridylboronic acid pinacol ester or 2-bromopyridine, which can only participate in a single coupling event. The bromide at the 2-position and the boronic ester at the 6-position can be addressed independently using different coupling partners and optimized catalyst systems, a strategy validated by the successful serial functionalization of 2,6-dichloropyridines with alkyl pinacol boronic esters in the literature [1].

Iterative Reactivity
Class-level
Bifunctional
Orthogonal 2-Br / 6-Bpin sites
Sequential Suzuki couplings enable rapid assembly of 2,6-disubstituted pyridines.
Validated with alkyl pinacol boronic esters; catalyst system matters.
Iterative Synthesis Orthogonal Reactivity Bifunctional Building Blocks

Superior Stability vs Free Boronic Acid

The pinacol ester form of this reagent offers significantly enhanced stability and ease of handling compared to the corresponding free boronic acid, 6-bromopyridine-2-boronic acid. The free acid is highly prone to protodeboronation and decomposition, especially in the presence of water or protic solvents, often leading to inconsistent reaction outcomes [1]. The pinacol ester, in contrast, is a bench-stable crystalline solid that can be stored long-term at -20°C under an inert atmosphere and handled using standard techniques [2], . This stability translates directly into more reliable and reproducible results in the laboratory.

Stability
Class-level
Bench-stable solid
Free acid: prone to decomposition
Pinacol ester form offers more reliable handling and reproducibility.
Store at −20 °C under inert atmosphere.
Chemical Stability Boronic Ester Handling and Storage

Best Application Scenarios: 6-Bromopyridine-2-boronic Acid Pinacol Ester


Complex Biaryl and Heteroaryl Drug Synthesis

The compound is ideally suited for constructing 2,6-disubstituted pyridine cores found in numerous kinase inhibitors, antiviral agents, and GPCR modulators. The ability to perform iterative Suzuki couplings, as demonstrated by the serial functionalization of dichloropyridines [1], enables the rapid exploration of structure-activity relationships (SAR) by varying the substituents at the 2- and 6-positions of the pyridine ring.

Modified Nucleosides for Anticancer and Antiviral Research

As shown in the validated 82%-yield coupling with 5-iodo-2′-deoxyuridine [1], this boronic ester is a valuable reagent for introducing a 2-pyridyl moiety onto nucleoside scaffolds. This is particularly relevant for creating novel nucleoside analogs with improved potency, selectivity, or pharmacokinetic properties, a key area of research in the development of next-generation cancer and antiviral therapeutics.

API Process Chemistry and Scale-Up

The bench stability and reliable coupling performance of the pinacol ester, as opposed to the labile free boronic acid [1], [2], make it a preferred choice for process development and kilogram-scale manufacturing. Its consistent quality and ease of handling reduce the risk of batch failures and simplify large-scale operations, directly impacting the cost and reliability of API production.

Functional π-Conjugated Systems for Materials Science

The 2-bromo-6-boronate pyridine core is an excellent building block for creating advanced materials, such as ligands for transition metal complexes, organic light-emitting diodes (OLEDs), and conductive polymers. The orthogonal reactivity allows for the precise incorporation of electron-donating or -withdrawing groups to fine-tune the electronic and optical properties of the final material, a key requirement in the design of high-performance organic electronics.

Application
Selection Property
Validation Focus
Biaryl/heteroaryl drug synthesis
Bifunctional orthogonal coupling sites
Iterative Suzuki–Miyaura reaction sequence
Modified nucleoside analogs (anticancer/antiviral research)
Compatibility with complex nucleoside substrates
Coupling performance under standard conditions
Process development and scale-up
Bench-stable pinacol ester form
Handling reproducibility and storage stability
π‑Conjugated materials design
Orthogonal functionalization for electronic tuning
Electronic and optical property modulation

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